2-Pyridin-3-yl-butyric acid ethyl ester

Description

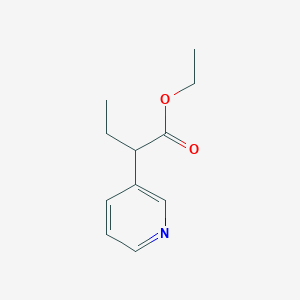

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-pyridin-3-ylbutanoate |

InChI |

InChI=1S/C11H15NO2/c1-3-10(11(13)14-4-2)9-6-5-7-12-8-9/h5-8,10H,3-4H2,1-2H3 |

InChI Key |

KGCMEQJIZDBVRW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN=CC=C1)C(=O)OCC |

Origin of Product |

United States |

Biological Activity and Pharmacological Potential of 2 Pyridin 3 Yl Butyric Acid Ethyl Ester and Analogues

In Vitro Biological Activity Assessments

Antimicrobial Efficacy Investigations

Pyridine (B92270) derivatives have been extensively studied for their potential as antimicrobial agents against a variety of bacterial and fungal strains. Research has shown that specific structural modifications to the pyridine ring can lead to potent antimicrobial activity.

Various pyridine derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain N-alkylated pyridine-based organic salts have shown notable antibacterial and antibiofilm activity against Staphylococcus aureus and Escherichia coli. nih.gov One study reported that compound 66 exhibited MIC values of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli at a concentration of 100 μg/mL. nih.gov Similarly, other pyridine compounds have shown excellent antibacterial activity against strains like Enterococcus faecalis, Acinetobacter baumannii, and Pseudomonas aeruginosa, with MIC concentrations ranging from 31.25 to 62.5 μg/mL. nih.gov

In the realm of antifungal research, pyridine derivatives have also shown promise. Dodecanoic acid derivatives of aminopyridine have exhibited good antifungal activity against Aspergillus niger and Candida albicans. nih.gov Furthermore, some isonicotinic acid hydrazide derivatives with specific substitutions were found to be highly active, with antimicrobial activities surpassing standard drugs like fluconazole. nih.gov One study highlighted a pyridine derivative, compound 3b , which showed equivalent antifungal activity to miconazole against C. albicans with an MIC of 25 μg/ml. researchgate.net

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound/Derivative | Target Microorganism | Activity/MIC | Reference |

|---|---|---|---|

| N-alkylated pyridine salt 66 | S. aureus | 56 ± 0.5% inhibition at 100 μg/mL | nih.gov |

| N-alkylated pyridine salt 66 | E. coli | 55 ± 0.5% inhibition at 100 μg/mL | nih.gov |

| Pyridine thiosemicarbazone 3q | Acinetobacter baumannii | 97.63% growth inhibition at 32 µg/mL | nih.gov |

| Pyridine thiosemicarbazone 3x | Candida albicans | 95.77% growth inhibition at 32 µg/mL | nih.gov |

| Compound 3b | C. albicans | MIC = 25 μg/ml | researchgate.net |

Anti-inflammatory Response Modulations

The anti-inflammatory potential of pyridine derivatives is a significant area of research, with many compounds demonstrating the ability to modulate inflammatory pathways. nih.gov A primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins involved in inflammation. cbijournal.comnih.gov

Several studies have synthesized and evaluated novel pyridine derivatives for their COX inhibitory activity. For example, a series of pyrido[2,3-d:6,5-d']dipyrimidine-4,5-diones and tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles were developed, with some compounds showing superior COX-2 inhibitory activity compared to the standard drug celecoxib. nih.gov Specifically, compounds 9b , 9d , and 11c had IC50 values ranging from 0.25 to 0.89 µM, while celecoxib's IC50 was 1.11 µM. nih.gov Another study on thiazolo[4,5-b]pyridin-2-one derivatives found that several synthesized compounds exhibited considerable anti-inflammatory effects in vivo, with some approaching or exceeding the activity of ibuprofen. biointerfaceresearch.com

The anti-inflammatory effects of 3-hydroxy-pyridine-4-one derivatives have also been investigated, with results indicating significant activity in both carrageenan-induced paw edema and croton oil-induced ear edema models. nih.gov It is hypothesized that the iron-chelating properties of these compounds may contribute to their anti-inflammatory effects, as cyclooxygenase and lipoxygenase are iron-dependent enzymes. nih.gov

Anticancer and Antiproproliferative Studies

Pyridine and its derivatives are a cornerstone in the development of anticancer agents, with several approved drugs featuring this heterocyclic core. nih.gov The antiproliferative activity of these compounds is often attributed to their ability to inhibit key cellular targets like kinases, androgen receptors, and topoisomerase enzymes. chemijournal.com

In vitro studies have consistently demonstrated the potent cytotoxic effects of novel pyridine derivatives against a range of human cancer cell lines. wisdomlib.org For instance, newly synthesized phosphanylidene derivatives of pyridine showed significant antiproliferative activity against leukemia (HL-60), lung (A549), breast (T-47D), and colon (LoVo) cancer cell lines. wisdomlib.org Among these, compound 6 was identified as having the highest potency. wisdomlib.org Another study on pyridine-ureas found that compounds 8b and 8e were effective anticancer agents against a panel of 58 cancer cell lines, exhibiting inhibitory activity against VEGFR-2. nih.gov

The structure-activity relationship of pyridine derivatives plays a crucial role in their antiproliferative efficacy. The presence and position of certain functional groups, such as -OMe, -OH, -C=O, and -NH2, have been found to enhance anticancer activity, while halogen atoms or bulky groups may decrease it. nih.govmdpi.com For example, in studies on MCF7 breast cancer cells, the introduction of hydroxyl groups was shown to reduce IC50 values. mdpi.com

Table 2: Antiproliferative Activity of Selected Pyridine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50/Activity | Reference |

|---|---|---|---|

| Phosphanylidene derivative 6 | Leukemia (HL-60) | <12 µg/ml | wisdomlib.org |

| Pyridine-urea 8b | Various (NCI-60 panel) | Mean inhibition = 43% | nih.gov |

| Pyridine-urea 8e | Various (NCI-60 panel) | Mean inhibition = 49% | nih.gov |

| Pyridine thiosemicarbazone 3w | Renal Cancer (UO-31) | GI₅₀ = 0.57 µM | nih.gov |

| Derivative 58 | Breast Cancer (MDA-MB-231) | IC₅₀ = 0.0046 mM | mdpi.com |

Neuroprotective Effects Research

The investigation into the neuroprotective properties of pyridine derivatives is an emerging field with significant therapeutic implications for neurodegenerative diseases. nih.gov These diseases are often characterized by oxidative stress, neuronal cell death, and apoptosis. nih.gov In vitro models are crucial for studying the mechanisms of these diseases and for evaluating the potential of new therapeutic agents. frontiersin.orgnih.govmdpi.com

One study focused on a tricyclic pyridine alkaloid, 4,6'-anhydrooxysporidinone, isolated from an endophytic fungus. nih.gov This compound was shown to protect hippocampal HT22 cells from glutamate-induced cytotoxicity. The protective mechanism involved the reduction of intracellular reactive oxygen species (ROS), inhibition of calcium ion influx, and stabilization of the mitochondrial membrane potential. nih.gov Furthermore, the compound enhanced the expression of Nrf2 and HO-1, key components of the cellular antioxidant defense system, and inhibited apoptotic pathways. nih.gov

The diverse structures of pyridine alkaloids, isolated from various natural sources like plants, fungi, and marine organisms, offer a rich source for discovering new compounds with activity in the central nervous system. nih.gov For example, anabaseine, a pyridine alkaloid, has been shown to stimulate the release of acetylcholine (B1216132) and norepinephrine in the brain, suggesting potential for cognitive enhancement. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The ability of pyridine derivatives to interact with and modulate the activity of specific enzymes and receptors is fundamental to their pharmacological effects. This interaction is often the basis for their therapeutic applications in various diseases.

In the context of cancer therapy, pyridine-ureas have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Compounds 8b and 8e demonstrated micromolar IC50 values of 5.0 ± 1.91 and 3.93 ± 0.73 µM, respectively, against VEGFR-2. nih.gov Molecular docking studies have also been employed to understand the binding affinity of pyridine derivatives to enzyme active sites, such as the PIM-1 kinase, which is a target in cancer treatment. acs.org

Receptor binding assays are essential for determining the affinity and selectivity of compounds for their targets. merckmillipore.com For instance, a series of pyridine analogues were designed and evaluated for their binding properties to cannabinoid receptors CB1 and CB2. unifr.ch One promising ligand, 6a , was identified with high affinity and selectivity for the CB2 receptor, highlighting its potential as an imaging agent for positron emission tomography (PET). unifr.ch In another study, novel pyridine derivatives were synthesized and tested for their ability to antagonize the chemokine receptor CXCR4, which is involved in cancer metastasis. nih.gov Compounds 2b and 2j showed good potency in both binding affinity and cell invasion assays. nih.gov

Antioxidant Capacity Evaluations

Studies on dihydropyridine (B1217469) derivatives have shown that compounds with electron-donating groups on the aromatic ring tend to exhibit higher antioxidant activity. gavinpublishers.com For example, compounds 6a , 6c , and 6d showed potent antioxidant activity of 71%, 80%, and 78% respectively in the β-carotene/linoleic acid assay, which was higher than the reference L-ascorbic acid. gavinpublishers.com The mechanism of action is believed to involve the scavenging of free radicals, thereby preventing the propagation of oxidative chain reactions. gavinpublishers.com

A study on a series of pyridine-based chalcones investigated their antioxidant potential using multiple methods. nih.gov While none of the compounds showed significant activity in the DPPH or beta-carotene bleaching tests, compounds 3e , 3g , and 3i demonstrated higher antioxidant activity than the reference agent quercetin in a ferrous ion chelating assay. nih.gov Another investigation into 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones found that thiazinanone 5a exhibited the best radical scavenging activity in both DPPH and ABTS tests and also reduced lipid peroxidation in biological systems. nih.gov

Structure-Activity Relationship (SAR) Investigations of Substituted Analogues

General findings on related pyridine-containing compounds suggest that modifications to the pyridine ring, the aliphatic chain, and the ester group can significantly influence biological activity. For instance, the position and nature of substituents on the pyridine ring are often critical determinants of target interaction and potency. Similarly, alterations to the length and branching of the butyric acid chain, as well as the nature of the alcohol forming the ester, can impact pharmacokinetic and pharmacodynamic properties.

However, without specific studies on 2-Pyridin-3-yl-butyric acid ethyl ester and its direct analogues, it is not possible to provide a detailed analysis of its structure-activity relationships, including data tables on the effects of specific substitutions. Research in this specific area is required to elucidate the key structural features governing the biological activity of this compound class.

Computational and Theoretical Chemistry Applications in 2 Pyridin 3 Yl Butyric Acid Ethyl Ester Research

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Pyridin-3-yl-butyric acid ethyl ester, molecular docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity. This method is widely applied in drug discovery to screen virtual libraries of compounds against a known target protein and to propose the binding mode of a ligand.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The protein structure is often obtained from crystallographic data, while the ligand's structure is generated and optimized computationally. Docking algorithms then explore various possible conformations of the ligand within the binding site of the protein, calculating the binding energy for each pose. The results are typically ranked based on a scoring function that estimates the binding affinity.

For pyridine (B92270) derivatives, molecular docking has been successfully employed to identify potential inhibitors for various enzymes and receptors. For instance, studies on other pyridine-containing compounds have shown that the pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes. The ethyl ester group of this compound could also engage in hydrogen bonding or hydrophobic interactions, depending on the topology of the binding pocket.

A hypothetical molecular docking study of this compound against a target protein, such as a kinase or a receptor, would yield valuable data. The binding energy, expressed in kcal/mol, indicates the stability of the ligand-protein complex. The interactions analysis reveals the specific amino acid residues involved in the binding, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This information is crucial for understanding the structure-activity relationship and for designing more potent and selective analogs.

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Hydrogen Bond Interactions | Pyridine Nitrogen with Lysine-122; Carbonyl Oxygen with Serine-210 |

| Hydrophobic Interactions | Ethyl group with Leucine-180 and Valine-195 |

| Pi-Stacking Interactions | Pyridine ring with Phenylalanine-205 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods can provide detailed information about molecular orbitals, charge distribution, and reactivity indices, which are fundamental to understanding the chemical behavior of this compound. Density Functional Theory (DFT) is a popular quantum chemical method that offers a good balance between accuracy and computational cost.

For ester compounds, quantum chemical calculations can predict parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to undergo chemical reactions. The distribution of HOMO and LUMO across the molecule can identify the regions most susceptible to electrophilic and nucleophilic attack, respectively.

The electrostatic potential map, another output of quantum chemical calculations, visualizes the charge distribution on the molecular surface. For this compound, this map would likely show a negative potential around the pyridine nitrogen and the carbonyl oxygen of the ester group, indicating these are sites prone to interaction with positive charges or hydrogen bond donors. Conversely, positive potential would be expected around the hydrogen atoms.

Furthermore, quantum chemical calculations can be used to compute various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness. These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different derivatives of this compound.

| Property | Predicted Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 2.8 |

| Mulliken Charge on Pyridine N | -0.45 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. This technique allows for the exploration of the conformational landscape of this compound and the dynamics of its interaction with a target protein over time.

An MD simulation of this compound in a solvent, such as water, can reveal its preferred conformations and the flexibility of its different parts. The butyric acid ethyl ester side chain can adopt various rotational conformations, and MD simulations can determine the relative energies and populations of these conformers. This information is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site.

When applied to a ligand-protein complex, MD simulations can provide insights into the stability of the binding pose predicted by molecular docking. By simulating the complex over a period of nanoseconds or even microseconds, one can observe whether the ligand remains stably bound or if it dissociates. The simulations also reveal the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds, and the role of water molecules in mediating the binding.

Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. For this compound, such simulations could confirm a stable binding mode and identify key residues that are crucial for maintaining the interaction, providing a more realistic and dynamic understanding of its biological activity.

| Simulation Parameter | Typical Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Ligand RMSD | Stable around 1.5 Å after an initial equilibration period |

| Protein Backbone RMSD | Stable around 2.0 Å |

| Key Hydrogen Bond Occupancy | Pyridine N - Lys-122: > 80% |

| Solvent Accessible Surface Area (SASA) of Ligand | Low and stable, indicating burial in the binding pocket |

Advanced Analytical Methodologies for 2 Pyridin 3 Yl Butyric Acid Ethyl Ester Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 2-Pyridin-3-yl-butyric acid ethyl ester. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, Mass Spectrometry, and FT-IR provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton in the molecule. For instance, the aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methine proton (CH) alpha to the carbonyl group would likely appear as a multiplet, while the ethyl ester and ethyl side-chain protons would show characteristic quartet and triplet patterns. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The prediction of ¹³C NMR chemical shifts is a valuable tool for structural confirmation. nih.govnih.gov The carbonyl carbon of the ester group is typically the most deshielded, appearing far downfield (around 170-175 ppm). The carbons of the pyridine ring would resonate in the aromatic region (approximately 120-150 ppm), and the aliphatic carbons of the ethyl ester and butyric acid chain would appear in the upfield region of the spectrum. libretexts.org

Table 1: Predicted NMR Data for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Pyridine-H | ~8.5-8.6 | m | 2H | H-2, H-6 |

| Pyridine-H | ~7.6-7.7 | m | 1H | H-4 |

| Pyridine-H | ~7.3-7.4 | m | 1H | H-5 |

| Ester-CH₂ | ~4.1-4.2 | q | 2H | -OCH₂CH₃ |

| Butyrate-CH | ~3.5-3.6 | t | 1H | Py-CH- |

| Butyrate-CH₂ | ~1.9-2.1 | m | 2H | -CH₂CH₃ |

| Ester-CH₃ | ~1.2-1.3 | t | 3H | -OCH₂CH₃ |

| Butyrate-CH₃ | ~0.9-1.0 | t | 3H | -CH₂CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| C=O | ~173.0 | Ester Carbonyl | ||

| Pyridine-C | ~150.1, 147.5 | C-2, C-6 | ||

| Pyridine-C | ~136.0 | C-4 | ||

| Pyridine-C | ~134.5 | C-3 | ||

| Pyridine-C | ~123.8 | C-5 | ||

| Ester-OCH₂ | ~60.8 | -OCH₂CH₃ | ||

| Butyrate-CH | ~52.5 | Py-CH- | ||

| Butyrate-CH₂ | ~27.0 | -CH₂CH₃ | ||

| Ester-CH₃ | ~14.2 | -OCH₂CH₃ | ||

| Butyrate-CH₃ | ~12.0 | -CH₂CH₃ | ||

| Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary based on solvent and other conditions. |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of a compound. nih.gov Electrospray ionization (ESI) is a soft ionization method that is well-suited for analyzing pyridine-containing compounds, typically producing a protonated molecular ion [M+H]⁺. scielo.br

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound (C₁₁H₁₅NO₂). The exact mass of the [M+H]⁺ ion would be used to distinguish it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) experiments can reveal the fragmentation patterns of the molecule, providing further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester side chain. tutorchase.comlibretexts.org For this specific compound, cleavage at the bond between the pyridine ring and the butyric acid chain is also a likely fragmentation pathway. mjcce.org.mkmanupatra.in

Table 2: Predicted HRMS and Major MS/MS Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₁H₁₆NO₂]⁺ | 194.1176 | Protonated Molecular Ion |

| [M-CH₂CH₃+H]⁺ | [C₉H₁₂NO₂]⁺ | 166.0863 | Loss of ethyl radical from side chain |

| [M-OCH₂CH₃+H]⁺ | [C₉H₁₂NO]⁺ | 149.0913 | Loss of ethoxy group |

| [Py-CH-CH₂CH₃]⁺ | [C₉H₁₂N]⁺ | 134.0964 | Cleavage of ester group |

| [Py-CH₂]⁺ | [C₆H₆N]⁺ | 92.0495 | Pyridyl-methyl cation |

| m/z values are for the monoisotopic masses. |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. cet-science.com The spectrum of this compound would be characterized by several key absorption bands. pw.edu.pl

The most prominent peak is expected to be the strong C=O stretching vibration of the ester group, typically found in the 1735-1750 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com Additionally, two distinct C-O stretching bands are characteristic of esters, appearing in the 1000-1300 cm⁻¹ range. docbrown.infolibretexts.org The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations between 1400-1600 cm⁻¹. cdnsciencepub.com Aliphatic and aromatic C-H stretching vibrations will also be visible, typically just below and above 3000 cm⁻¹, respectively.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Pyridine) |

| ~2980-2850 | Medium | C-H Stretch | Aliphatic (Ethyl, Butyl) |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1590, 1475, 1430 | Medium-Weak | C=C, C=N Stretch | Pyridine Ring |

| ~1240 | Strong | C-C-O Stretch | Ester |

| ~1180 | Strong | O-C-C Stretch | Ester |

| Positions are approximate and based on typical values for the respective functional groups. |

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. nih.govnih.gov It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In GC-MS analysis, the sample is vaporized and separated on a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum that serves as a molecular fingerprint for identification. northeastfc.ukresearchgate.net This technique is highly effective for identifying and quantifying the compound in complex mixtures, such as reaction monitoring or quality control of raw materials.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Compound Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the purity determination and quantification of pharmaceutical and chemical compounds. scispace.com These methods are particularly useful for non-volatile or thermally sensitive molecules.

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. helixchrom.comnih.gov This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier (e.g., formic or trifluoroacetic acid) to ensure sharp, symmetrical peaks for the basic pyridine moiety. sielc.comsielc.com The compound is detected as it elutes from the column, most commonly by a UV detector, as the pyridine ring is a strong chromophore. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. UPLC, which uses smaller column particles, offers significant advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC.

X-ray Crystallography for Absolute Structural Determination

The definitive three-dimensional structure of this compound, including its absolute configuration, has not been reported in crystallographic literature. X-ray crystallography is the benchmark technique for elucidating the precise arrangement of atoms in a crystalline solid. This powerful analytical method provides unequivocal evidence of molecular geometry, including bond lengths, bond angles, and torsional angles.

For a chiral molecule such as this compound, single-crystal X-ray diffraction would be instrumental in determining the absolute stereochemistry of the chiral center at the second carbon of the butyric acid chain. This is typically achieved through the use of anomalous dispersion, often requiring the presence of a heavier atom in the crystal structure or the use of specific X-ray wavelengths.

A hypothetical crystallographic study of this compound would involve the growth of a high-quality single crystal, followed by its exposure to a focused beam of X-rays. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The successful application of this technique would yield a wealth of structural information, which is crucial for understanding its chemical reactivity and potential interactions in a biological context.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1305.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

| R-factor | < 0.05 |

Note: The data in this table is purely hypothetical and serves as an illustration of the type of information that would be obtained from an X-ray crystallographic analysis. No published crystallographic data for this specific compound has been found.

Spectroscopic and Chromatographic Methodological Advancements for Analysis of Complex Mixtures

The analysis of this compound within complex matrices necessitates the use of advanced and sensitive analytical techniques. While specific methods for this compound are not detailed in the literature, modern spectroscopic and chromatographic approaches would be essential for its detection, quantification, and characterization.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) would be a primary tool for the analysis of this compound in various samples. The development of a robust HPLC method would involve the optimization of the stationary phase, mobile phase composition, and gradient elution to achieve efficient separation from other components in the mixture. Chiral chromatography, a specialized form of HPLC, would be particularly important for separating the enantiomers of this compound, allowing for the determination of enantiomeric excess.

Mass spectrometry provides high sensitivity and selectivity for the detection of the target analyte. High-resolution mass spectrometry (HRMS) would enable the determination of the accurate mass of the molecular ion, confirming its elemental composition. Tandem mass spectrometry (MS/MS) would be employed to generate characteristic fragmentation patterns, which are invaluable for structural elucidation and for developing highly selective quantitative methods such as multiple reaction monitoring (MRM).

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the structural characterization of this compound. Advanced NMR techniques, including 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to unambiguously assign all proton and carbon signals, confirming the connectivity of the molecule.

Hypothetical Analytical Method Parameters for this compound:

| Technique | Parameter | Hypothetical Value |

| HPLC | Column | Chiral stationary phase (e.g., cellulose-based) |

| Mobile Phase | Isocratic mixture of hexane and isopropanol | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 260 nm | |

| LC-MS | Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | |

| Monitored Transition (MRM) | [M+H]⁺ > characteristic fragment ions | |

| GC-MS | Column | Capillary column with a chiral stationary phase |

| Carrier Gas | Helium | |

| Ionization Mode | Electron Ionization (EI) |

Note: This table presents hypothetical parameters for the analysis of this compound. The development and validation of such methods would be a prerequisite for any detailed research on this compound.

Role of 2 Pyridin 3 Yl Butyric Acid Ethyl Ester As a Key Synthetic Intermediate

Precursor in the Synthesis of Advanced Pharmaceutical Compounds

The pyridine (B92270) moiety is a fundamental structural unit in a multitude of biologically active compounds and approved pharmaceuticals. Consequently, 2-Pyridin-3-yl-butyric acid ethyl ester represents a significant starting point for the synthesis of advanced pharmaceutical agents, particularly those targeting the central nervous system.

One of the most prominent areas of application for pyridyl-containing compounds is in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.gov These receptors are implicated in a variety of neurological disorders, and molecules that can modulate their activity are of significant therapeutic interest. Research has demonstrated the synthesis of potent nAChR ligands derived from pyridinyl precursors. nih.govrti.orgnih.gov For instance, analogs of epibatidine, a potent nAChR agonist, have been synthesized using substituted pyridinyl moieties. nih.gov The general synthetic strategies often involve the modification of a pyridine ring and its side chains to achieve desired receptor affinity and selectivity. The structural framework of this compound provides a readily available scaffold for the elaboration into more complex molecules targeting nAChRs.

Furthermore, the pyridine ring is a key component in the synthesis of various enzyme inhibitors. For example, derivatives of imidazo[1,2-a]pyridine (B132010) have been designed and synthesized as potent inhibitors of PI3Kα, a kinase involved in cancer progression. nih.gov The synthesis of such compounds often starts from substituted pyridines, highlighting the potential of this compound as a precursor in the development of novel anti-cancer therapeutics. The ester functionality of the molecule can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments to build more complex drug candidates.

The following table summarizes the potential pharmaceutical applications of compounds derived from pyridyl precursors, illustrating the importance of intermediates like this compound.

| Therapeutic Target | Example of Derived Compound Class | Potential Therapeutic Application |

| Nicotinic Acetylcholine Receptors (nAChRs) | Epibatidine Analogs | Neurological Disorders, Nicotine Addiction |

| PI3Kα Kinase | Imidazo[1,2-a]pyridine Derivatives | Cancer |

| Various Enzymes | Substituted Pyridines | Diverse Therapeutic Areas |

Building Block for Novel Heterocyclic Chemical Systems

The reactivity of both the pyridine ring and the ethyl butyrate (B1204436) side chain in this compound makes it an excellent building block for the construction of novel heterocyclic systems. The nitrogen atom in the pyridine ring can act as a nucleophile or a base, and the ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions. The ester group can be easily modified through reactions such as hydrolysis, amidation, and reduction, providing a handle for further synthetic transformations.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. Pyridine derivatives are often employed in MCRs to generate diverse heterocyclic libraries. mdpi.comnih.gov For instance, the Hantzsch pyridine synthesis and its variations allow for the construction of dihydropyridine (B1217469) rings, which are prevalent in cardiovascular drugs. While not a direct application of the target molecule, the principles of MCRs can be applied to this compound to generate novel polycyclic systems incorporating the pyridine ring. The ester side chain could also participate in or be modified to participate in various MCRs.

Furthermore, the butyric acid moiety can be involved in cyclization reactions to form new heterocyclic rings fused to or attached to the pyridine core. researchgate.netrsc.org For example, the ester can be converted into an amide, which can then undergo intramolecular cyclization to form lactams. Alternatively, the α-carbon of the butyrate chain can be functionalized and used in cyclization reactions to form five- or six-membered rings. The versatility of these reactions allows for the creation of a wide array of novel heterocyclic scaffolds with potential applications in materials science and medicinal chemistry.

The table below outlines some of the synthetic strategies that can be employed using this compound as a building block for novel heterocyclic systems.

| Synthetic Strategy | Reactive Site(s) on this compound | Resulting Heterocyclic System (Example) |

| Multicomponent Reactions | Pyridine ring, Ester side chain | Dihydropyridines, Fused Pyridines |

| Intramolecular Cyclization | Ester side chain (after modification) | Lactams, Fused ring systems |

| Functionalization and Cyclization | α-carbon of the butyrate chain | Substituted pyrrolidines or piperidines |

Utility in the Construction of Chiral Organic Molecules

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. This compound possesses a chiral center at the second carbon of the butyric acid chain, making it a valuable intermediate for the construction of chiral organic molecules. The challenge and opportunity lie in the stereocontrolled synthesis of this compound and its subsequent use in asymmetric synthesis.

One common approach to introduce chirality is through the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comarizona.edu A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. In the context of this compound, a chiral auxiliary could be attached to the carboxylic acid (after hydrolysis of the ester) to form a chiral amide. The subsequent alkylation at the α-position to introduce the ethyl group would then proceed with high diastereoselectivity. Finally, the chiral auxiliary can be cleaved to yield the desired enantiomer of 2-Pyridin-3-yl-butyric acid.

Another powerful strategy is the use of asymmetric catalysis. nih.govnih.govmdpi.comyale.edu Chiral catalysts can be employed to directly synthesize the desired enantiomer of this compound. For example, an asymmetric hydrogenation of a corresponding unsaturated precursor could be catalyzed by a chiral transition metal complex to yield the enantiomerically enriched product. The development of stereoselective methods for the synthesis of 2-aryl-substituted carboxylic acid esters is an active area of research. organic-chemistry.org

Once obtained in enantiomerically pure form, this compound can serve as a chiral building block for the synthesis of more complex molecules. The stereocenter at the α-position can influence the stereochemical outcome of subsequent reactions, allowing for the construction of molecules with multiple stereocenters in a controlled manner. This is particularly relevant in the synthesis of natural products and complex pharmaceutical agents where precise control of stereochemistry is crucial.

The following table summarizes the key approaches for the utilization of this compound in the construction of chiral organic molecules.

| Approach | Description | Key Outcome |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to guide a stereoselective reaction. | Diastereoselective synthesis of one enantiomer. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Enantioselective synthesis of the target molecule. |

| Chiral Building Block | Use of the enantiomerically pure compound as a starting material. | Transfer of chirality to more complex molecules. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-pyridin-3-yl-butyric acid ethyl ester under mild reaction conditions?

- Methodological Answer : A one-pot cyclization-esterification approach using iodine as a catalyst (0.1–1 mol%) in anhydrous solvents (e.g., THF or DCM) at 40–60°C can yield the ester efficiently. This method minimizes side reactions and avoids harsh conditions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane:EtOAc 3:1). Ensure anhydrous conditions to prevent hydrolysis of the ester group.

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer :

- Exposure Mitigation : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for handling powders or solvents to avoid inhalation (respiratory irritation reported in analogs ).

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols. Avoid aqueous discharge due to potential environmental toxicity .

Q. What analytical techniques are critical for characterizing this ester?

- Methodological Answer :

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Purity ≥95% is achievable via recrystallization .

- Structural Confirmation : Employ -NMR (pyridin-3-yl protons at δ 8.4–8.6 ppm; ester carbonyl at ~170 ppm in -NMR) and FT-IR (C=O stretch at 1720–1740 cm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the pyridine ring on ester reactivity. Focus on Fukui indices to identify nucleophilic/electrophilic sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Validate predictions with experimental trials using Pd(OAc) catalysts and ligand screening (e.g., XPhos) .

Q. What strategies resolve contradictions in spectroscopic data for analogs of this compound?

- Methodological Answer :

- Data Reconciliation : Compare -NMR shifts with structurally similar esters (e.g., (2-pyridin-3-yl-thiazol-4-yl)-acetic acid ethyl ester, where thiazole protons appear at δ 7.2–7.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Crystallography : Single-crystal X-ray diffraction can confirm stereochemistry and hydrogen-bonding patterns in cases of ambiguous spectral data .

Q. How can researchers design experiments to study the ester’s stability under varying pH conditions?

- Methodological Answer :

- Hydrolysis Kinetics : Conduct accelerated stability testing in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC and quantify half-life using first-order kinetics.

- Mechanistic Insight : Identify hydrolysis products (e.g., free acid or alcohol) via LC-MS. Acidic conditions typically favor ester cleavage, while alkaline conditions may promote saponification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.